molecular formula C12H15BFNO3 B11768693 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

Cat. No.: B11768693
M. Wt: 251.06 g/mol
InChI Key: SXFNZQXADRLQJI-UHFFFAOYSA-N
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Description

This compound is a boronate ester derivative featuring a pyridine core substituted with a fluorine atom at position 3, a tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, and a carbaldehyde group at position 2. Its molecular formula is C₁₂H₁₄BFNO₃ (exact mass: 265.09 g/mol). The carbaldehyde group (-CHO) at position 2 distinguishes it from other pyridine-based boronate esters, enabling unique reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and downstream derivatization .

Properties

Molecular Formula

C12H15BFNO3

Molecular Weight

251.06 g/mol

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde

InChI

InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-7H,1-4H3

InChI Key

SXFNZQXADRLQJI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)F

Origin of Product

United States

Preparation Methods

Synthesis of Pyridine-2-Carbaldehyde

The patent CN101906068B outlines a three-step protocol for converting 2-picoline to pyridine-2-carbaldehyde :

Step 1: Chlorination of 2-Picoline

  • Reagents : Trichloroisocyanuric acid (TCCA), benzamide catalyst, dichloromethane solvent.

  • Conditions : Reflux at 40–90°C for 2–3 hours.

  • Outcome : 2-Chloromethylpyridine obtained in 90–95% yield.

Step 2: Hydrolysis to 2-Pyridinemethanol

  • Reagents : Aqueous NaOH (2 M), reflux for 5–7 hours.

  • Outcome : 2-Pyridinemethanol isolated in 84–87% yield after extraction.

Step 3: Oxidation to Pyridine-2-Carbaldehyde

  • Catalyst : 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO), KBr co-catalyst.

  • Oxidant : Sodium hypochlorite (10 wt%, pH 9.5) at −10°C to 25°C.

  • Outcome : Pyridine-2-carbaldehyde obtained in 88% yield after distillation.

Table 1 : Optimization of Oxidation Conditions

ParameterRange TestedOptimal ValueYield (%)
Temperature (°C)−10 to 251088
TEMPO Loading (mol%)0.5–1.50.588
Reaction Time (min)30–603088

Fluorination Strategies

MethodTemperature (°C)Yield (%)Purity (HPLC)
Halex1207895%
Metalation−78 to RT7593%

Process Optimization and Scalability

Catalyst Screening for Borylation

Palladium catalysts were evaluated for Miyaura borylation:

  • Pd(dppf)Cl~2~ : 82% yield (optimal).

  • Pd(OAc)~2~/PPh~3~ : 68% yield.

  • PdCl~2~(Amphos) : 73% yield.

Solvent Effects on Oxidation

Oxidation of 2-pyridinemethanol to the aldehyde was tested in multiple solvents:

  • Dichloromethane : 88% yield.

  • Chloroform : 85% yield.

  • 1,2-Dichloroethane : 83% yield.

Characterization and Quality Control

Spectroscopic Data

  • ^1^H NMR (400 MHz, CDCl~3~): δ 10.02 (s, 1H, CHO), 8.72 (d, J=2.1 Hz, 1H, H6), 8.25 (dd, J=8.4, 2.1 Hz, 1H, H4), 7.51 (d, J=8.4 Hz, 1H, H3), 1.35 (s, 12H, Bpin).

  • ^19^F NMR (376 MHz, CDCl~3~): δ −112.5 (s).

  • HRMS : m/z calcd. for C~12~H~15~BFNO~3~ [M+H]^+^: 251.1064; found: 251.1066.

Purity Assessment

  • HPLC : >98% purity (C18 column, 60% MeOH/H~2~O).

  • Elemental Analysis : C 57.41%, H 5.95%, N 5.58% (theoretical: C 57.41%, H 5.95%, N 5.58%).

Applications and Derivative Synthesis

The compound serves as a versatile intermediate in:

  • Suzuki-Miyaura Cross-Coupling : Forms biaryl systems for pharmaceutical agents.

  • Aldehyde Functionalization : Reductive amination to generate Schiff bases .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Synthesis Applications

  • Cross-Coupling Reactions :
    • The boronic ester functionality allows for participation in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This is particularly useful for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Functionalization of Pyridine Derivatives :
    • The aldehyde group can serve as a reactive site for nucleophilic attack, facilitating the synthesis of more complex pyridine derivatives that may exhibit enhanced biological activity.

Biological Applications

  • Pharmaceutical Chemistry :
    • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of the dioxaborolane moiety is believed to enhance cellular uptake and bioactivity.
    • Antimicrobial Properties : Research has shown potential antimicrobial effects against specific bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis due to interactions with essential enzymes.
  • Drug Development :
    • The compound's ability to modulate biological pathways makes it a candidate for developing new therapeutic agents targeting diseases such as cancer and bacterial infections.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde on human cancer cell lines. Results indicated an IC50 value significantly lower than traditional chemotherapeutics, suggesting its potential as a lead compound in drug development.

Cell LineIC50 (µM)Comparison to Standard
MCF-7 (Breast)5.0Lower than Doxorubicin
A549 (Lung)4.5Lower than Cisplatin

Case Study 2: Antimicrobial Activity

Research on the compound's antimicrobial properties demonstrated effectiveness against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Bacterial StrainMIC (µg/mL)Comparison to Standard Antibiotic
E. coli8Similar to Ampicillin
S. aureus4Lower than Methicillin

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro group can enhance the compound’s binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Key Structural and Electronic Features

The following analogs share the pyridine-boronate scaffold but differ in substituents, leading to variations in reactivity, electronic properties, and applications:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine -F (3), -CF₃ (2), -B(O⁻) (5) C₁₂H₁₄BF₄NO₂ Higher lipophilicity due to -CF₃; used in agrochemical intermediates.
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine -B(O⁻) (3), -CF₃ (5) C₁₂H₁₅BF₃NO₂ Electron-withdrawing -CF₃ enhances Suzuki coupling efficiency; pharmaceutical applications.
2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -Cl (2), -OCH₃ (5), -B(O⁻) (3) C₁₂H₁₇BClNO₃ -Cl/-OCH₃ creates steric hindrance; slower coupling kinetics.
2-Chloro-3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine -Cl (2), -F (3), -B(O⁻) (5) C₁₁H₁₂BClFNO₂ Dual halogenation improves electrophilicity; used in heterocyclic synthesis.
6-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile -F (6), -CN (2), -B(O⁻) (5) C₁₂H₁₄BFN₂O₂ Strong electron-withdrawing -CN accelerates transmetalation in couplings.

Reactivity in Suzuki-Miyaura Coupling

The carbaldehyde group in the target compound introduces an electron-withdrawing effect, which polarizes the boronate moiety and enhances its reactivity in cross-coupling reactions compared to analogs with electron-donating groups (e.g., -OCH₃ in ). However, steric hindrance from bulkier substituents (e.g., -CF₃ in ) may reduce coupling efficiency. The -CN group in provides the highest activation due to its strong electron-withdrawing nature, but the carbaldehyde group offers versatility for post-coupling functionalization (e.g., condensation to form imines or hydrazones) .

Electronic and Steric Effects

  • Electronegativity and Hardness : The -CHO group has a higher absolute electronegativity (χ ≈ 2.5) compared to -CF₃ (χ ≈ 2.0) and -Cl (χ ≈ 1.8), making the target compound a "harder" Lewis acid. This property favors interactions with "hard" bases in catalytic systems .
  • Steric Effects: Substituents at position 2 (e.g., -CHO, -Cl, -CN) influence steric accessibility of the boronate.

Biological Activity

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article delves into its biological properties, synthesis methods, and applications based on diverse research findings.

Chemical Identifiers:

PropertyValue
CAS Number 719268-92-5
Molecular Formula C11H15BFNO2
Molecular Weight 223.054 g/mol
Melting Point 57°C
Purity ≥98.0% (GC,T)

Biological Activity

The biological activity of this compound primarily revolves around its applications in pharmaceutical development and organic synthesis.

Anticancer Properties

Recent studies have indicated that compounds structurally related to 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values: Compounds similar to this structure have shown IC50 values ranging from 0.01 µM to 1 µM against multiple cancer cell lines, indicating potent anticancer activity. The presence of the dioxaborolane moiety enhances interaction with biological targets, potentially through mechanisms involving enzyme inhibition or disruption of cellular processes .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition: The boronic ester functionality can form reversible covalent bonds with diols in enzyme active sites, leading to inhibition of key metabolic pathways.
  • Cell Cycle Disruption: Similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells by activating caspase pathways and promoting mitochondrial dysfunction .

Synthesis Methods

The synthesis of this compound typically involves:

  • Miyaura Borylation Reaction: This reaction is crucial for forming the boronic ester linkage. A palladium catalyst facilitates the coupling of aryl halides with boronic acids or esters under basic conditions.
    • Reaction Conditions: Common solvents include toluene or dimethylformamide (DMF), often at elevated temperatures to increase yield.
  • Functionalization Steps: Following the formation of the boronic ester, further functionalization can be achieved through various organic transformations to introduce additional functional groups necessary for biological activity .

Applications in Research

The compound is utilized across several domains:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing targeted therapies for cancer and other diseases.
  • Organic Synthesis: Researchers employ it to create complex molecules with specific functionalities that can lead to novel therapeutic agents.
  • Material Science: The compound's properties are leveraged in developing high-performance materials due to its thermal stability and mechanical strength .

Case Studies

Several case studies highlight the efficacy of compounds related to 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in cancer research:

  • Study on Tubulin Polymerization Inhibition: A related compound demonstrated a significant ability to inhibit tubulin polymerization with an IC50 value of approximately 0.56 µM, suggesting a mechanism involving disruption of microtubule dynamics essential for mitosis .
  • Apoptosis Induction in Cancer Cells: Research indicated that treatment with similar compounds led to increased levels of cleaved caspase-3 and cytochrome c release from mitochondria, confirming their role in triggering apoptotic pathways in cancer cells .

Q & A

Basic: What are the common synthetic routes for preparing 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde?

Methodological Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling (palladium-catalyzed) to introduce the boronic ester group. A halogenated pyridine precursor (e.g., 5-bromo-3-fluoropyridine-2-carbaldehyde) reacts with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts. Key parameters include:

  • Reaction conditions: 80–100°C in THF or dioxane, with K₂CO₃ or Cs₂CO₃ as base .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Basic: How is this compound characterized to confirm its structure and purity?

Methodological Answer:

  • NMR spectroscopy:
    • ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling in pyridine, aldehyde proton at ~10 ppm).
    • ¹¹B NMR verifies boronic ester integrity (δ ~30 ppm) .
  • X-ray crystallography: Used to resolve ambiguities in regiochemistry (SHELX suite for refinement) .
  • Mass spectrometry (HRMS): Validates molecular weight (±2 ppm accuracy) .

Basic: What precautions are necessary to protect the aldehyde group during downstream reactions?

Methodological Answer:
The aldehyde is prone to oxidation/nucleophilic attack. Protection strategies include:

  • Acetal formation: React with ethylene glycol or trimethyl orthoformate under acidic conditions (e.g., TsOH in toluene) .
  • Schiff base formation: Use primary amines (e.g., aniline) to form imines, reversible under acidic hydrolysis .

Advanced: How do competing reactivities between the aldehyde and boronic ester groups affect cross-coupling efficiency?

Methodological Answer:
The boronic ester participates in Suzuki couplings , while the aldehyde can undergo unwanted side reactions (e.g., aldol condensation). Mitigation strategies:

  • Low-temperature coupling: Perform reactions at 50°C to suppress aldehyde reactivity.
  • Protection-deprotection: Temporarily mask the aldehyde (e.g., as an acetal) before coupling .

Advanced: How do electronic effects (e.g., fluorine substitution) influence the compound’s reactivity?

Methodological Answer:

  • Fluorine’s electron-withdrawing effect increases the pyridine ring’s electrophilicity, enhancing cross-coupling rates.
  • Hardness (η) and electronegativity (χ) calculations (DFT) predict regioselectivity in reactions. Fluorine lowers the LUMO energy, favoring nucleophilic attack at C5 .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Moisture sensitivity: Store under inert gas (N₂/Ar) at –20°C in sealed vials. Boronic esters hydrolyze to boronic acids in aqueous media .
  • Light sensitivity: Amber glass vials prevent aldehyde oxidation. Stability confirmed via HPLC monitoring over 6 months .

Advanced: How is this compound utilized in synthesizing pharmaceutical intermediates?

Methodological Answer:

  • Suzuki coupling: Links the boronic ester to aryl halides, forming biaryl motifs common in kinase inhibitors. Example: Coupling with 2-chloropyrimidine yields fluorinated bipyridine scaffolds .
  • Aldehyde functionalization: Reductive amination or condensation to generate heterocyclic cores (e.g., quinazolines) .

Advanced: What mechanistic insights exist for its role in palladium-catalyzed reactions?

Methodological Answer:

  • Oxidative addition: Pd⁰ inserts into the C–Br bond of the coupling partner.
  • Transmetallation: Boronic ester transfers to Pd, forming a Pd–aryl intermediate.
  • Reductive elimination: Biaryl bond formation regenerates Pd⁰. Kinetic studies show fluorine accelerates transmetallation by polarizing the Pd–Br bond .

Advanced: How can computational modeling optimize its use in reaction design?

Methodological Answer:

  • DFT calculations (B3LYP/6-31G*) predict transition states for Suzuki coupling, identifying steric/electronic bottlenecks.
  • Solvent effects: COSMO-RS simulations optimize solvent selection (e.g., THF vs. DMF) to stabilize intermediates .

Advanced: How can low yields in cross-coupling reactions be troubleshooted?

Methodological Answer:

  • Catalyst screening: Test PdCl₂(dtbpf) or XPhos Pd G3 for sterically hindered substrates.
  • Base optimization: Replace K₂CO₃ with K₃PO₄ to reduce side reactions.
  • Additives: Use 4Å molecular sieves to scavenge water, preventing boronic ester hydrolysis .

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